![molecular formula C21H16FN3O2 B12172198 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12172198.png)
7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a fluorophenyl group and a hydroxypyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinolinone derivative, while substitution of the fluorine atom could yield various substituted quinoline derivatives .
Scientific Research Applications
7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a fluorescent probe for studying biological systems.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and have been studied for their biological activities.
Fluoropyridines: These compounds contain a fluorine-substituted pyridine ring and are used in various chemical and biological applications.
Uniqueness
7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for research and potential therapeutic applications .
Biological Activity
The compound 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol , often referred to as a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the quinoline core, introduction of the fluorophenyl group, and functionalization with the hydroxypyridine moiety. Recent advances in synthetic methods have improved yields and purity, making it feasible for further biological evaluation.
Antimicrobial Properties
Studies have shown that derivatives of 8-HQ exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured up to 25 mm compared to standard antibiotics, indicating potent antibacterial properties .
Anticancer Activity
Research indicates that 8-HQ derivatives possess anticancer properties. A derivative with a similar structure showed inhibition of cancer cell proliferation in vitro, with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, particularly those resistant to conventional therapies .
Antiviral Effects
The antiviral potential of this compound is noteworthy. Studies have reported that certain 8-HQ derivatives inhibit viral replication effectively, with specific attention to their action against influenza viruses. The antiviral activity correlates positively with lipophilicity and electron-withdrawing substituents on the anilide ring .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Hydroxypyridine Moiety : Contributes to chelation properties, potentially enhancing metal ion interactions which are crucial for biological functions.
- Quinoline Core : Essential for the pharmacological profile, influencing both activity and toxicity.
Case Study 1: Antibacterial Activity
A study conducted on a series of 8-HQ derivatives showed that compounds with additional halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs. The presence of a fluorine atom in the phenyl ring was particularly noted for increasing potency against resistant strains .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and activation of caspases, underscoring its potential as a lead compound for cancer therapy .
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H16FN3O2/c22-16-7-2-1-6-14(16)19(25-21-17(26)8-4-12-24-21)15-10-9-13-5-3-11-23-18(13)20(15)27/h1-12,19,26-27H,(H,24,25) |
InChI Key |
VKJFUARZCMVVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=C(C=CC=N4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.